Phenylalanine, alpha-phenyl-
Overview
Description
Phenylalanine is an essential α-amino acid with the formula C9H11NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . It is odorless, has a slightly bitter taste, and its pH (1% aqueous solution) ranges from 5.4 to 6 .
Synthesis Analysis
Phenylalanine can be synthesized from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .
Molecular Structure Analysis
The molecular formula of Phenylalanine is C9H11NO2 . The structure of Phenylalanine can be represented in various forms such as skeletal formula, ball-and-stick model, and space-filling model .
Chemical Reactions Analysis
Phenylalanine is a precursor of Tyrosine, combined with which it leads to the formation of adrenaline. In turn, adrenaline is converted into a brain chemical utilized to produce noradrenaline .
Physical And Chemical Properties Analysis
Phenylalanine is an odorless white crystalline powder with a slightly bitter taste . Its solubility in water is 9.97 g/L at 0 °C, 14.11 g/L at 25 °C, 21.87 g/L at 50 °C, 37.08 g/L at 75 °C, and 68.9 g/L at 100 °C .
Scientific Research Applications
Role in Plant Defense Mechanisms
Field
Plant Pathogen Interactions
Application
Phenylalanine ammonia-lyase (PAL) is a key enzyme in phenylpropanoid metabolism, which is a very important pathway in plants. The secondary products it produces play an important role in plant growth and development, disease resistance, and stress resistance responses .
Method
Based on bioinformatics methods, PAL family genes were identified and characterized from tomato. qRT-PCR was used to study the expression of PAL genes in cultivated tomato after root-knot nematode infection .
Results
The expression of some genes changed significantly after root-knot nematode infection, with up-regulation of 4 genes and down-regulation of 3 genes .
Response to Aspergillus flavus L. Infection in Cultivated Peanut
Field
Plant Pathology
Application
Phenylalanine ammonia-lyase (PAL) plays significant roles in plant growth, adaptation, and disease resistance. It is especially important in response to Aspergillus flavus L. infection in cultivated peanuts .
Method
A systematic genome-wide analysis was conducted to identify PAL genes in the Arachis hypogaea L. genome .
Biomedical Applications
Field
Biomedicine
Application
Phenylalanine ammonia-lyase (PAL) has numerous biomedical applications for the treatment of phenylketonuria and tyrosinemia in cancer therapy and for the production of antimicrobials and health supplements .
Method
The specific methods of application are not detailed in the source .
Results
The specific results or outcomes are not detailed in the source .
Microelectronics Applications
Field
Microelectronics
Application
Depending on sample preparation conditions and chemical properties of the phenylalanine-based peptides, different nanostructures can be formed. These nanostructures find applications in microelectronics, where they are used as optical waveguides, biocontainers, and optoelectronic nanomaterials .
Results
Pharmaceutical Applications
Field
Pharmaceuticals
Application
ᴅ- or ʟ-fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents and topography imaging of tumor ecosystems using PET .
Results
Production of L-Phenylalanine in E. coli
Field
Microbial Cell Factories
Application
L-phenylalanine is an essential amino acid with various promising applications. The microbial pathway for L-phenylalanine synthesis from glucose in wild strains involves lengthy steps and stringent feedback regulation that limits the production yield .
Method
An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). The engineered L-phenylalanine biosynthesis pathway comprises two modules .
Results
The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .
Role in Mood Regulation
Field
Neuroscience
Application
Since noradrenaline affects mood, various forms of phenylalanine have been suggested to treat such conditions as lack of energy, memory problems, depression, confusion, decreased alertness, and lack of appetite, all of which are considered to be caused by the Phenylalanine deficiency .
Future Directions
There are continuous attempts at improving the quality of medical foods including their palatability. Advances in dietary therapy such as the use of large neutral amino acids (LNAA) and glycomacropeptides (GMP; found within the whey fraction of bovine milk) have been explored . Gene therapy and enzyme replacement or substitution therapy have yielded more promising data in recent years .
properties
IUPAC Name |
(2R)-2-amino-2,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-15(14(17)18,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11,16H2,(H,17,18)/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCRTUKBQGPJNL-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@](C2=CC=CC=C2)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205152 | |
Record name | Phenylalanine, alpha-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylalanine, alpha-phenyl- | |
CAS RN |
56594-95-7 | |
Record name | Phenylalanine, alpha-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056594957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylalanine, alpha-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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